Oxazirene

Catalog No.
S627313
CAS No.
157-24-4
M.F
CHNO
M. Wt
43.025 g/mol
Availability
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Oxazirene

CAS Number

157-24-4

Product Name

Oxazirene

IUPAC Name

oxazirene

Molecular Formula

CHNO

Molecular Weight

43.025 g/mol

InChI

InChI=1S/CHNO/c1-2-3-1/h1H

InChI Key

TYCZWVSOBCRZOB-UHFFFAOYSA-N

SMILES

C1=NO1

Synonyms

Oxazirine

Canonical SMILES

C1=NO1

Description

The exact mass of the compound Oxazirene is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of mancude organic heteromonocyclic parent in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oxazirene is a heterocyclic organic compound characterized by a three-membered ring composed of two carbon atoms and one oxygen atom. This structure classifies it as an unsaturated compound, which contributes to its high energy state and instability. Oxazirene is notable for its antiaromatic properties, featuring a 4π electron system, which results in significant strain within the molecule . The compound has been primarily synthesized under low-temperature conditions and detected through advanced techniques such as photoionization mass spectrometry .

, often acting as an intermediate or transition state. One significant reaction involving oxazirene is the Curtius rearrangement, where it can form from acyl azides. This rearrangement typically involves the loss of nitrogen and leads to the formation of isocyanates . Computational studies suggest that oxazirene may also play a role in the ozonolysis of alkynes, where it can be generated as an intermediate during the reaction process .

The synthesis of oxazirene can be achieved through various methods:

  • Low-Temperature Synthesis: Oxazirene has been synthesized in low-temperature ices, where it is stabilized temporarily before sublimation.
  • Curtius Rearrangement: This method involves transforming acyl azides into oxazirene through nitrogen elimination .
  • Photochemical Methods: Some studies have explored photolysis techniques to generate oxazirene from precursors under controlled conditions .

These methods highlight the compound's instability and the need for specific conditions to synthesize and study it effectively.

While oxazirene itself has limited direct applications due to its instability, its derivatives and related compounds are being investigated for various uses:

  • Chemical Intermediates: Oxazirene can serve as a precursor in organic synthesis, particularly in generating isocyanates.
  • Pharmaceutical Development: Potential applications in drug design due to its unique reactivity and structural characteristics.
  • Material Science: Research into its properties may lead to novel materials with specific functionalities.

Interaction studies involving oxazirene primarily focus on its reactivity with other organic molecules. For instance, computational analyses have shown that oxazirene can interact with alkenes, leading to the formation of aziridine products . These interactions are crucial for understanding how oxazirene can be utilized in synthetic organic chemistry and its potential role in complex reaction mechanisms.

Oxazirene shares structural similarities with several other heterocyclic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
1,2-OxazoleFive-membered ringContains one nitrogen atom; used in pharmaceuticals.
1,3-OxazoleFive-membered ringExhibits different reactivity patterns; used in agrochemicals.
1,2,5-OxadiazoleFive-membered ringKnown for biological activity against indoleamine 2,3-dioxygenase; used in cancer treatment.
AziridineThree-membered ringContains nitrogen; more stable than oxazirene; used in organic synthesis.

Oxazirene's unique three-membered ring structure with an oxygen atom distinguishes it from other similar compounds like aziridine and various oxazoles. Its high energy state and reactivity make it particularly interesting for further research in synthetic organic chemistry and materials science.

XLogP3

0.2

Wikipedia

Oxazirene

Dates

Modify: 2024-02-18

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